5-(3-BOC-Aminophenyl)-2-methylphenol
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Overview
Description
5-(3-tert-Butyloxycarbonylaminophenyl)-2-methylphenol: is an organic compound that features a tert-butyloxycarbonyl (BOC) protected amine group attached to a phenyl ring, which is further connected to a methylphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(3-tert-Butyloxycarbonylaminophenyl)-2-methylphenol typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Coupling Reaction: The protected amine is then coupled with 2-methylphenol using a suitable coupling reagent under controlled conditions.
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or alkylated phenols.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 5-(3-tert-Butyloxycarbonylaminophenyl)-2-methylphenol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism of action of 5-(3-tert-Butyloxycarbonylaminophenyl)-2-methylphenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
5-(3-Aminophenyl)-2-methylphenol: Lacks the BOC protecting group, making it more reactive but less stable.
5-(3-Acetylaminophenyl)-2-methylphenol: Features an acetyl protecting group instead of BOC, which can be removed under different conditions.
Uniqueness:
Properties
IUPAC Name |
tert-butyl N-[3-(3-hydroxy-4-methylphenyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-8-9-14(11-16(12)20)13-6-5-7-15(10-13)19-17(21)22-18(2,3)4/h5-11,20H,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEZLLWTBLOHMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)NC(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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